6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(((4-bromophenyl)amino)thiocarbonyl)hydrazide
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Overview
Description
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(((4-bromophenyl)amino)thiocarbonyl)hydrazide is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse pharmacological activities, including antiviral, anticancer, and multidrug resistance modulating properties . The unique structure of this compound allows it to interact with DNA, making it a valuable scaffold for drug development .
Preparation Methods
The synthesis of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(((4-bromophenyl)amino)thiocarbonyl)hydrazide typically involves a multi-step process. The initial step often includes the condensation of isatin with o-phenylenediamine in the presence of glacial acetic acid or hydrochloric acid Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like hydrobromic acid at elevated temperatures.
Substitution: Alkylation reactions using dimethyl sulfate can introduce alkyl groups into the molecule.
Common reagents and conditions used in these reactions include dimethyl sulfate for alkylation, potassium hexacyanoferrate(III) for oxidation, and hydrobromic acid for reduction . Major products formed from these reactions include various methylated and oxidized derivatives .
Scientific Research Applications
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(((4-bromophenyl)amino)thiocarbonyl)hydrazide has several scientific research applications:
Mechanism of Action
The primary mechanism of action for 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(((4-bromophenyl)amino)thiocarbonyl)hydrazide involves DNA intercalation . This process disrupts DNA replication and transcription, leading to cytotoxic effects in cancer cells and antiviral effects against certain viruses . The compound’s interaction with DNA is influenced by the type of substituents and side chains attached to its structure .
Comparison with Similar Compounds
Similar compounds include other indoloquinoxaline derivatives such as:
Ellipticine: A naturally occurring alkaloid with anticancer properties.
NCA0424: A derivative with good DNA binding affinity and MDR modulating activity.
B-220 and 9-OH-B-220: Derivatives known for their high thermal stability and DNA intercalation properties.
Compared to these compounds, 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(((4-bromophenyl)amino)thiocarbonyl)hydrazide offers unique structural features that enhance its pharmacological activities and make it a valuable template for drug development .
Properties
CAS No. |
116989-63-0 |
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Molecular Formula |
C23H17BrN6OS |
Molecular Weight |
505.4 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-[(2-indolo[3,2-b]quinoxalin-6-ylacetyl)amino]thiourea |
InChI |
InChI=1S/C23H17BrN6OS/c24-14-9-11-15(12-10-14)25-23(32)29-28-20(31)13-30-19-8-4-1-5-16(19)21-22(30)27-18-7-3-2-6-17(18)26-21/h1-12H,13H2,(H,28,31)(H2,25,29,32) |
InChI Key |
RDGFAKFAECKWCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC(=O)NNC(=S)NC5=CC=C(C=C5)Br |
Origin of Product |
United States |
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